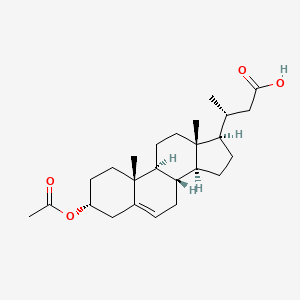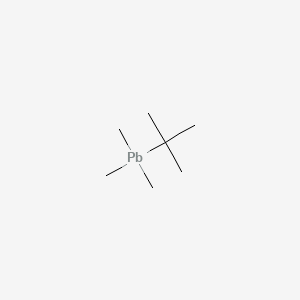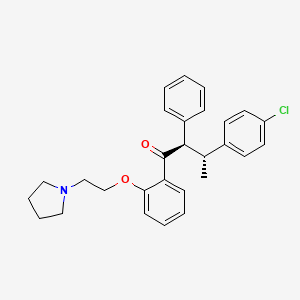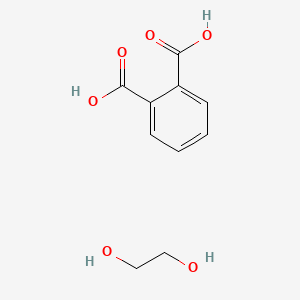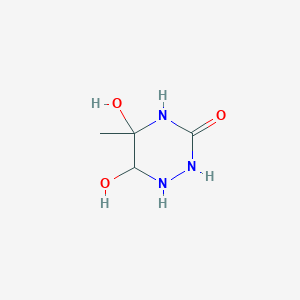![molecular formula C13H13NO8 B14685870 [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate CAS No. 24590-01-0](/img/structure/B14685870.png)
[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate: is an organic compound with a complex structure that includes both acetyloxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate typically involves the acetylation of a precursor compound. The reaction conditions often require the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a precursor for bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate involves its interaction with specific molecular targets. The acetyloxy groups can participate in esterification reactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [2-(Acetyloxy)-4-nitrophenyl]methanediyl diacetate
- [2-(Acetyloxy)-3-nitrophenyl]methanediyl diacetate
- [2-(Acetyloxy)-6-nitrophenyl]methanediyl diacetate
Comparison: Compared to its analogs, [2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate exhibits unique reactivity due to the position of the nitro group. This positional difference can influence the compound’s chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
24590-01-0 |
|---|---|
Molecular Formula |
C13H13NO8 |
Molecular Weight |
311.24 g/mol |
IUPAC Name |
[2-(diacetyloxymethyl)-4-nitrophenyl] acetate |
InChI |
InChI=1S/C13H13NO8/c1-7(15)20-12-5-4-10(14(18)19)6-11(12)13(21-8(2)16)22-9(3)17/h4-6,13H,1-3H3 |
InChI Key |
HQLMRSTTXRZOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


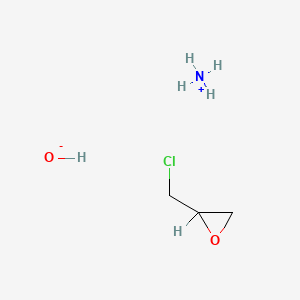


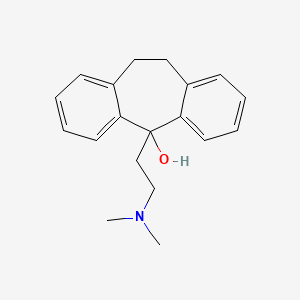

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
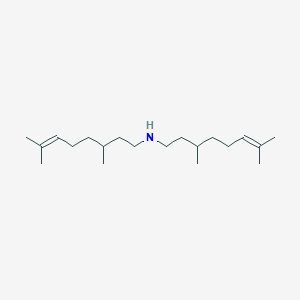
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

